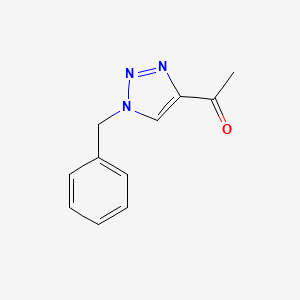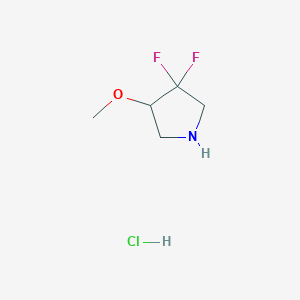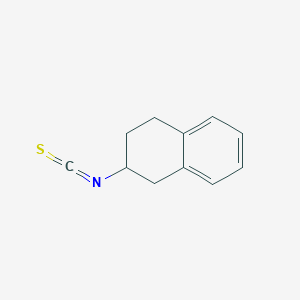
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene is a chemical compound with the CAS Number: 173996-69-5 . It has a molecular weight of 189.28 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
2-Isothiocyanato-1,2,3,4-tetrahydronaphthalene, as part of the broader group of isothiocyanates found in vegetables, is a subject of pharmacokinetic studies. One study developed a sensitive and specific method for quantifying levels of isothiocyanates and their dithiocarbamate metabolites in human plasma, serum, and erythrocytes. This research is crucial because dietary isothiocyanates have potential value in reducing the risk of cancer, and humans are extensively exposed to these compounds as fungicides, insecticides, pesticides, and in rubber vulcanization accelerators (Lingxiang Ye et al., 2002).
Chemoprevention and Inhibition of Carcinogen Metabolism
Isothiocyanates are also studied for their potential to inhibit the metabolic activation of carcinogens in smokers. For instance, 2-phenethyl isothiocyanate (PEITC) was found to potentially reduce the metabolic activation of a tobacco-specific lung carcinogen in smokers, suggesting that isothiocyanates can be part of a dietary strategy to mitigate the risk of lung cancer from tobacco carcinogens (Jian-Min Yuan et al., 2016).
Anticarcinogenic Properties and Enzyme Modulation
Furthermore, studies have indicated that isothiocyanates possess anticarcinogenic properties, particularly concerning bladder cancer. They can down-regulate cytochrome P-450 enzyme levels, activate Phase II detoxifying enzymes, and induce apoptosis. The protective effect of dietary isothiocyanates against bladder cancer is more pronounced in specific populations, highlighting the interaction between dietary components and genetic factors in cancer prevention (Hua Zhao et al., 2007).
Effects on Histone Deacetylase and Cancer Chemoprevention
Isothiocyanates like sulforaphane, derived from cruciferous vegetables, are explored for their role in inhibiting histone deacetylase (HDAC) activity, which is a novel mechanism of cancer chemoprevention. Research involving human subjects demonstrated that dietary intake of such isothiocyanates can inhibit HDAC activity in vivo, offering insights into the mechanisms through which these compounds act as chemopreventive agents (Melinda C. Myzak et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
2-isothiocyanato-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-4,11H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDCVJRPTNSVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2650844.png)

![methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate](/img/structure/B2650850.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2650851.png)


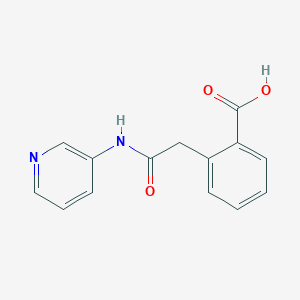
![1-(4-Chlorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2650858.png)
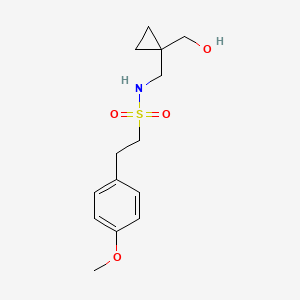
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
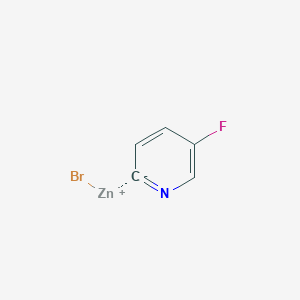
![(3-Methylphenyl){1-phenyl-6-[(2-phenylethyl)amino]pyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2650865.png)
